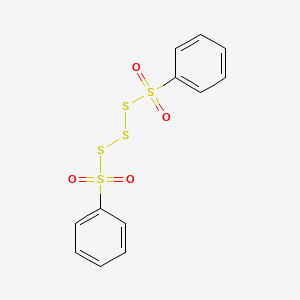
1,1,5,5-Tetraoxo-1,5-diphenyl-1lambda~6~,5lambda~6~-pentasulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-benzenesulfonyl-trisulfane is an organosulfur compound characterized by the presence of two benzenesulfonyl groups attached to a trisulfane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis-benzenesulfonyl-trisulfane typically involves the reaction of benzenesulfonyl chloride with trisulfane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include benzenesulfonyl chloride, trisulfane, and a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of bis-benzenesulfonyl-trisulfane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Bis-benzenesulfonyl-trisulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
Bis-benzenesulfonyl-trisulfane has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to modulate enzyme activity.
Industry: It is used in the production of polymers and other materials with specific chemical properties
Wirkmechanismus
The mechanism by which bis-benzenesulfonyl-trisulfane exerts its effects involves the interaction of its sulfonyl groups with various molecular targets. These interactions can lead to the inhibition or activation of enzymes, modulation of signaling pathways, and alteration of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: A simpler compound with a single sulfonyl group attached to a benzene ring.
Disulfane: Contains two sulfur atoms in the backbone, compared to three in trisulfane.
Polysulfanes: Compounds with multiple sulfur atoms in the backbone, which can exhibit different chemical properties
Uniqueness
Bis-benzenesulfonyl-trisulfane is unique due to its specific structure, which combines the properties of both sulfonyl and trisulfane groups.
Eigenschaften
CAS-Nummer |
5692-43-3 |
|---|---|
Molekularformel |
C12H10O4S5 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
(benzenesulfonyltrisulfanyl)sulfonylbenzene |
InChI |
InChI=1S/C12H10O4S5/c13-20(14,11-7-3-1-4-8-11)18-17-19-21(15,16)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
ZMVVRHUCXQUBFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)SSSS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
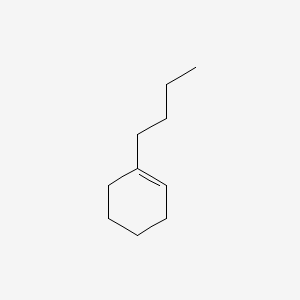
![[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid](/img/structure/B14737521.png)
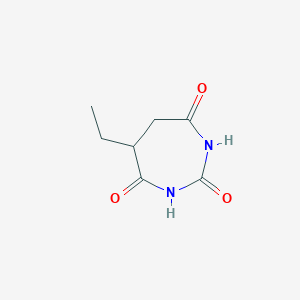
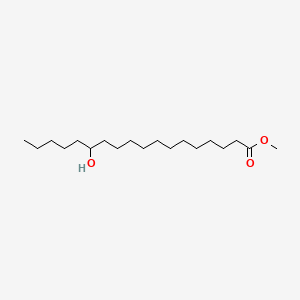
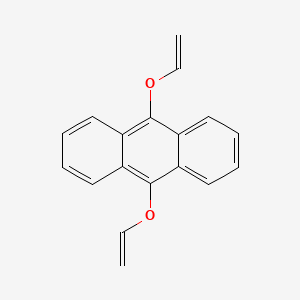

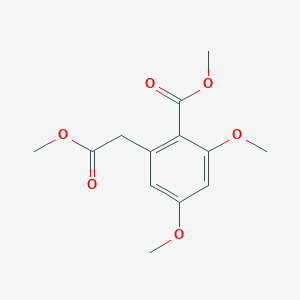
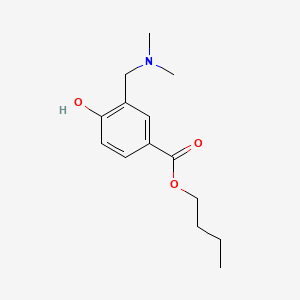

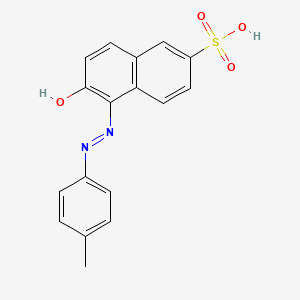

![1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide](/img/structure/B14737569.png)
![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)
